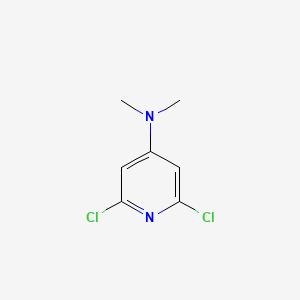

2,6-Dichloro-N,N-dimethylpyridin-4-amine

Overview

Description

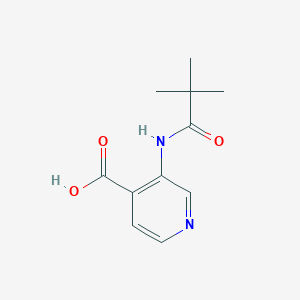

2,6-Dichloro-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Cl2N2 . It is often used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 4 position .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .Scientific Research Applications

Catalytic Systems for Polymer Synthesis

2,6-Dichloro-N,N-dimethylpyridin-4-amine has been investigated for its role in catalytic systems, particularly in the polymerization processes. A study by Kisoo Kim et al. (2018) on the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) highlighted the efficiency of aromatic amine ligands, including 4-aminopyridine, in combination with copper(I) chloride. This combination resulted in a highly active catalyst system, showcasing the potential of this compound in facilitating fast polymerization rates due to its basicity and minimal steric hindrance in coordination with Cu (Kisoo Kim et al., 2018).

Living Cationic Polymerization

The compound's utility extends to living cationic polymerization. T. Higashimura et al. (1989) demonstrated that 2,6-dimethylpyridine, when used as an added base, enabled living cationic polymerization of isobutyl vinyl ether. This process was achieved by stabilizing the growing carbocation through nucleophilic interaction, illustrating the importance of steric crowding around the nitrogen atom in the pyridine structure for the polymerization process (T. Higashimura et al., 1989).

Catalytic Oxidation Systems

This compound's role in catalytic oxidation systems was explored by M. Shimizu et al. (1992), who used it in the oxidative polymerization of 2,6-dimethylphenol to produce dimethyl-p-benzoquinone. The study showed the compound's effectiveness in catalytic amounts, alongside copper(II) chloride and various amines, underlining its potential in synthesizing industrially relevant chemicals (M. Shimizu et al., 1992).

Synthesis of Imidazole Derivatives

The versatility of this compound is further demonstrated in the synthesis of imidazole derivatives. M. Zolfigol et al. (2015) reported its use in catalyzing the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives under solvent-free conditions. This highlights the compound's role in facilitating cost-effective and environmentally friendly chemical syntheses (M. Zolfigol et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound 2,6-Dichloro-N,N-dimethylpyridin-4-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, it has been noted that this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,6-dichloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCXLXKIEYEONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479227 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175461-34-4 | |

| Record name | 4-Pyridinamine, 2,6-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)